Cas no 851948-67-9 (ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 3,4-dihydro-3-(4-methylphenyl)-4-oxo-5-[(1-oxo-3-phenylpropyl)amino]-, ethyl ester
- F0641-0234
- AKOS024590143
- ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- 851948-67-9
- ethyl 4-oxo-5-(3-phenylpropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AB00670307-01
-
- インチ: 1S/C25H23N3O4S/c1-3-32-25(31)22-19-15-33-23(26-20(29)14-11-17-7-5-4-6-8-17)21(19)24(30)28(27-22)18-12-9-16(2)10-13-18/h4-10,12-13,15H,3,11,14H2,1-2H3,(H,26,29)
- InChIKey: VKPISELHJWWWOW-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=C(C)C=C2)C(=O)C2=C(NC(=O)CCC3=CC=CC=C3)SC=C12
計算された属性
- せいみつぶんしりょう: 461.14092740g/mol
- どういたいしつりょう: 461.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 759
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.94±0.20(Predicted)
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0234-4mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-10mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-40mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-25mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-50mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-1mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-10μmol |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-15mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-2μmol |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0641-0234-2mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-67-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: A Comprehensive Overview
The compound Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by the CAS number 851948-67-9, represents a complex organic structure with significant potential in various fields of chemistry and pharmacology. This molecule is characterized by its thienopyridazine core, which is a fused bicyclic system combining a thiophene and pyridazine ring. The substituents attached to this core include an ethyl carboxylate group, a 4-methylphenyl group, and a 3-phenylpropanamido group, each contributing uniquely to the compound's properties.
Recent studies have highlighted the importance of thienopyridazine derivatives in drug discovery due to their potential as kinase inhibitors and their ability to modulate various cellular pathways. The presence of the 4-methylphenyl group introduces steric effects and electronic modifications that can enhance the compound's bioavailability and binding affinity to target proteins. Similarly, the 3-phenylpropanamido group adds flexibility and hydrogen bonding capabilities, which are crucial for interactions within biological systems.
The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts alkylation, amide formation, and cyclization processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced biological assays.
In terms of applications, Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has shown promise in anticancer research. Preclinical studies suggest that it may inhibit key enzymes involved in tumor progression and metastasis. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for neurodegenerative disease treatments.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research indicates that under aerobic conditions, the compound undergoes hydrolysis and oxidation, leading to the formation of less complex byproducts that are more readily biodegradable.
In conclusion, Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No: 851948-67-9) stands out as a versatile molecule with broad applications in medicinal chemistry and materials science. Its unique structure and functional groups make it a valuable tool for researchers exploring novel therapeutic agents and advanced materials.
851948-67-9 (ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品
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